XF-73 belongs to the class of porphyrin-based antibacterial agents. Its development was driven by the need for new treatments to combat rising antibiotic resistance. The compound exhibits broad-spectrum activity against various strains of Staphylococcus, demonstrating minimum inhibitory concentrations (MICs) typically ranging from ≤0.12 to 4 µg/mL, with average MIC values of 0.5 and 1 µg/mL for MIC 50 and MIC 90 respectively .
The synthesis of XF-73 involves several key steps that utilize established organic chemistry techniques. The process typically includes:
Technical details include the use of solvents like acetone and ethanol, along with reagents such as potassium iodide and sodium methoxide to facilitate reactions .
The molecular structure of XF-73 features a complex porphyrin framework, which is critical for its antibacterial activity. The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular composition and confirm its identity.
Key structural data include:
XF-73 undergoes several important chemical reactions that contribute to its antibacterial mechanism:
The mechanism by which XF-73 exerts its antibacterial effects is multifaceted:
XF-73 exhibits several notable physical and chemical properties:
Relevant analyses include spectroscopic data confirming its structural integrity during stability testing .
XF-73 has several promising applications in scientific research and clinical settings:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0